molecular formula C11H22N2O2 B069240 Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate CAS No. 162167-97-7

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B069240
CAS No.: 162167-97-7
M. Wt: 214.3 g/mol
InChI Key: WPWXYQIMXTUMJB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS: 162167-97-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an aminomethyl group at the 3-position of the piperidine ring. This compound is widely used as a versatile intermediate in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors, PET radiotracers, and bromodomain ligands . Its Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making it valuable for stepwise synthetic strategies.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWXYQIMXTUMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373387
Record name tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162167-97-7
Record name tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-3-(AMINOMETHYL)PIPERIDINE
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Preparation Methods

Reaction Conditions and Reagents

  • Substrate : 3-(Aminomethyl)piperidine (or its hydrochloride salt).

  • Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O, 1.1–1.5 equiv).

  • Base : Triethylamine (TEA, 2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Yield : 85–92% after column chromatography.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Boc₂O, facilitated by the base, which scavenges HCl. DMAP accelerates the reaction through intermediate carbamate formation.

Introduction of the Aminomethyl Group via Alkylation

Post-Boc protection, the 3-position of piperidine is functionalized with an aminomethyl group. Two predominant strategies are highlighted:

Direct Alkylation of 3-Hydroxymethylpiperidine

  • Substrate : Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

  • Reagents :

    • Activation : Methanesulfonyl chloride (MsCl, 1.2 equiv) in DCM with TEA (1.5 equiv) to form the mesylate.

    • Amination : Ammonia (7N in MeOH, 5.0 equiv) at 60°C for 12 hours.

  • Yield : 68–75%.

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDMFDMF
Temperature (°C)256060
Reaction Time (h)241212
Yield (%)527575

Reductive Amination of 3-Formylpiperidine

  • Substrate : Tert-butyl 3-formylpiperidine-1-carboxylate.

  • Reagents : Ammonium acetate (3.0 equiv), sodium cyanoborohydride (1.5 equiv) in MeOH at 25°C.

  • Yield : 80–88%.

Critical Considerations :

  • pH Control : Maintain pH 6–7 using acetic acid to suppress side reactions.

  • Borane Alternatives : Sodium triacetoxyborohydride (STAB) improves selectivity for secondary amines but is cost-prohibitive at scale.

Deprotection and Final Isolation

Selective removal of the Boc group is unnecessary for the target compound, but intermediate deprotection steps may be required if alternative synthetic routes are employed.

Acidic Deprotection (if Applicable)

  • Reagent : HCl (4M in dioxane, 10 equiv) at 0°C for 1 hour.

  • Yield : Quantitative.

Industrial-Scale Methodologies

Continuous Flow Synthesis

  • Advantages : Enhanced heat/mass transfer, reduced reaction time.

  • Conditions :

    • Boc Protection : Tubular reactor with Boc₂O (1.2 equiv), TEA (1.5 equiv) in THF at 50°C (residence time: 20 min).

    • Aminomethylation : Packed-bed reactor with NH₃ gas, 100°C, 10 bar pressure.

  • Purity : ≥99.5% by HPLC.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF/DCM, reducing environmental impact.

  • Catalysis : Enzyme-mediated amination (transaminases) under aqueous conditions, though yields remain suboptimal (50–60%).

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.75–2.82 (m, 2H, CH₂NH₂), 3.30–3.45 (m, 4H, piperidine-H).

  • IR (neat) : 1685 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

  • Racemization : Observed during alkylation at elevated temperatures. Mitigated by using chiral auxiliaries or low-temperature protocols.

  • Byproduct Formation : Over-alkylation addressed via controlled reagent stoichiometry and stepwise addition.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Aminomethyl Substitution

The position of the aminomethyl group on the piperidine ring significantly impacts steric and electronic properties:

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: EN300-45195844) exhibits a 4-aminomethyl substitution, altering spatial accessibility for target binding compared to the 3-substituted analog. This positional isomer is utilized in kinase inhibitor synthesis .
  • Key Difference : The 3-substituted derivative (target compound) offers distinct conformational flexibility, which is critical for interactions with chiral centers in enzymes or receptors .

Functional Group Variations

Sulfonamide Derivatives
  • tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4) replaces the aminomethyl group with a sulfonamide moiety.
Azide Derivatives
  • tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate (CAS: 155541-67-6) introduces an azide group, enabling click chemistry applications for bioconjugation. Unlike the amino group, the azide is inert under most reaction conditions until reduced or coupled .
Benzylamino Derivatives
  • tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 183207-64-9) incorporates a benzyl-protected amine. The hydrochloride salt improves aqueous solubility, while the benzyl group requires catalytic hydrogenation for deprotection .

Fluorinated Analogs

Fluorination alters electronic properties and bioavailability:

  • tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2947495-26-1) combines fluorine’s electronegativity with a hydroxymethyl group, enhancing polarity and CNS penetration .
  • tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS: 679409-18-8) demonstrates how aromatic fluorine influences π-π stacking in kinase binding pockets .

Enantiomeric Forms

  • (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS: 162167-97-7, enantiomer) is specifically employed in chiral synthesis. Its (S)-configuration is critical for selective interactions, as seen in bromodomain inhibitors where stereochemistry dictates binding affinity to BET proteins .

Table 1: Key Analogs and Their Properties

Compound Name Substituent/Modification Yield (%) Physical State Key Application Reference
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate 3-aminomethyl, Boc-protected 95 Oil Bromodomain inhibitors
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate 4-aminomethyl, Boc-protected 56 Crystalline solid Kinase inhibitors
tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate 3-azidomethyl 79 Yellow oil Bioconjugation
tert-Butyl 3-(methoxycarbamoyl)piperidine-1-carboxylate 3-methoxycarbamoyl 86 White crystals Peptidomimetics
tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate 3-fluoro, 5-hydroxymethyl 52 Crystalline solid CNS-targeting agents

Biological Activity

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS No. 162167-97-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Purity : Typically ≥ 97% in commercial preparations

This compound functions primarily through its interactions with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the piperidine moiety allows for significant binding interactions, which can affect cellular processes such as inflammation, cancer progression, and neuroprotection.

Biological Activities

  • Anti-inflammatory Effects :
    • Studies have indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, a related compound demonstrated significant inhibition of MCP-1 production in LPS-stimulated human whole blood assays, suggesting a potential application in treating inflammatory diseases .
  • Anticancer Activity :
    • Research has shown that derivatives of piperidine can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural characteristics of this compound may contribute to its efficacy against certain cancer types by targeting specific signaling pathways involved in cell proliferation .
  • Neuroprotective Properties :
    • There is emerging evidence that piperidine derivatives may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This could provide therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of MCP-1 production
AnticancerInduction of apoptosis; inhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitter systems

Case Study: Inhibition of MCP-1 Production

In a study assessing the anti-inflammatory properties of piperidine derivatives, this compound was evaluated for its ability to inhibit MCP-1 secretion from LPS-stimulated human whole blood. The compound showed a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent.

Research Findings on Anticancer Activity

A recent investigation into the anticancer properties of piperidine derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, involving mitochondrial membrane permeabilization and caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-(aminomethyl)piperidine-1-carboxylate?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of nonpeptide inhibitors, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate reacts with aryl halides (e.g., 3-chloro-2-(chloromethyl)prop-1-ene) under basic conditions (NaH in THF) to form intermediates . Another route involves amidation with tert-butyl carbamate under catalytic conditions (e.g., DMAP and triethylamine in dichloromethane at 0–20°C) . Optimized yields (>70%) are achieved by controlling temperature, solvent polarity, and stoichiometry.

Q. How is This compound characterized for purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for 1H^1H, ~28 ppm for 13C^{13}C) and piperidine backbone .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) by UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 229.32 for C11_{11}H23_{23}N3_3O2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or bond lengths. For example, SHELX programs are robust for high-resolution data, even with twinned crystals .
  • Cross-Validation : Compare experimental 1H^1H-13C^{13}C HSQC/HMBC NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to confirm assignments .

Q. What protocols ensure stability and reactivity of This compound in multi-step syntheses?

  • Methodological Answer :

  • Stability : Store the compound under inert gas (N2_2) at –20°C to prevent Boc-group hydrolysis. Avoid prolonged exposure to acidic/basic conditions during reactions .
  • Reactivity : For coupling reactions (e.g., with nitroarenes), use polar aprotic solvents (DMF) and K2_2CO3_3 at 80–100°C to enhance nucleophilicity of the aminomethyl group .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate intermediates .

Q. How does structural modification of the aminomethyl-piperidine scaffold influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Piperidine Substitution : Adding cyclopropyl-triazole (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-triazol-3-yl)piperidine-1-carboxylate) enhances enzyme inhibition by increasing hydrophobic interactions .
  • Aminomethyl Functionalization : Conversion to amides or sulfonamides (e.g., using 2-nitrophenyl sulfonyl groups) improves binding affinity to targets like bromodomains .
  • Assay Design : Test derivatives in enzyme inhibition assays (e.g., PI3Kδ inhibition for lupus nephritis) with IC50_{50} values calculated via dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

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